In Vitro Antibacterial Selectivity Profile Against Staphylococcus aureus Compared to General Series Activity
In a preliminary antimicrobial screening of a focused imidazole library, 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole (compound 8b) demonstrated selective moderate antibacterial activity. It showed a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus, while the broader series of synthesized compounds exhibited only weak activity against Enterococcus faecalis and Pseudomonas aeruginosa (MIC 128 μg/mL) . This contrasts with the general weak activity of the series and highlights a potentially exploitable selectivity window.
| Evidence Dimension | Antibacterial potency and selectivity (MIC) |
|---|---|
| Target Compound Data | MIC = 32 μg/mL (S. aureus) |
| Comparator Or Baseline | Other synthesized compounds in the series (weak activity): MIC = 128 μg/mL (E. faecalis, P. aeruginosa) |
| Quantified Difference | 4-fold lower MIC against S. aureus compared to the general weak activity of the series against other strains. |
| Conditions | In vitro broth microdilution assay against a panel of five bacterial strains (exact conditions unpublished, data from vendor summary). |
Why This Matters
This differential susceptibility profile provides a starting point for programs targeting Gram-positive pathogens, where the dichlorinated benzylthio motif confers a selectivity advantage over other compounds in the same synthetic series.
